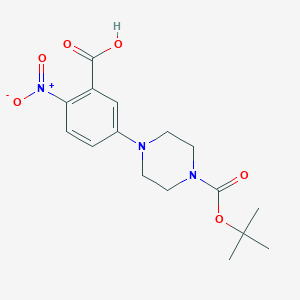

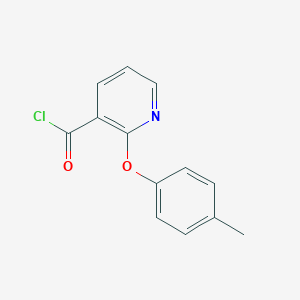

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound used in various synthetic and analytical applications.

Synthesis Analysis

- Research on similar compounds, like those involving palladium and iridium complexes with 2-(4-bromophenyl)pyridine, shows intricate methods of synthesis and characterization (Chen Xu et al., 2014).

- Another study on 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride highlights complex synthesis processes for related pyridine derivatives (B. Koleva et al., 2009).

Molecular Structure Analysis

- X-ray diffraction is commonly used for determining the detailed structures of pyridine-based compounds, as seen in studies on 3-hydroxy-2-methyl-4(1H)-pyridinones (W. Nelson et al., 1988).

Chemical Reactions and Properties

- The compound's chemical reactions, particularly in coordination with metals, form the basis of its application in synthesis processes. For instance, a study on palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines shows the complexity of such reactions (Ju Zhang et al., 2016).

Physical Properties Analysis

- The physical properties of pyridine derivatives are closely linked to their molecular structures and can be analyzed through techniques like single crystal X-ray diffraction and spectroscopy.

Chemical Properties Analysis

- The chemical properties of such compounds can be diverse, depending on their molecular structure and substituents. Studies like those on bis(imino)pyridine-cobaltous chlorides provide insights into their catalytic activities and interactions (Qiang Chen et al., 2018).

科学的研究の応用

Application Summary

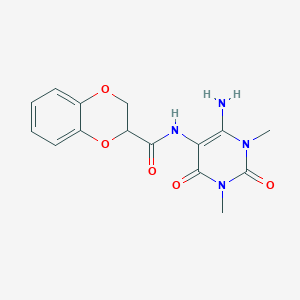

The compound “2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are significant due to their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Methods of Application

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Results and Outcomes

The methods developed have been successful in synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds are of interest due to their wide range of biological activities .

Proteomics Research

Application Summary

“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” is used as a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experimental procedures within this field .

Pyridinium Salts Synthesis

Application Summary

“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of pyridinium salts . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals .

Pyridinium Ionic Liquids

Application Summary

“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of pyridinium ionic liquids . Pyridinium ionic liquids have been highlighted for their synthetic routes, reactivity, and importance in a wide range of research topics .

Gilman Reagents

Application Summary

“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of Gilman reagents . Gilman reagents are organocopper compounds that are used in organic chemistry for carbon-carbon bond formation .

Safety And Hazards

The safety information for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

特性

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNLMZQVRGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379260 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride | |

CAS RN |

175135-79-2 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)